molecular formula C23H17NO4S B11054611 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B11054611
M. Wt: 403.5 g/mol
InChI Key: VQWSMQVRXXDHQK-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic compound that features a biphenyl group, a benzoxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps:

  • Formation of the Biphenyl-4-yl Intermediate: : This step involves the coupling of two phenyl rings to form the biphenyl structure. This can be achieved through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halobenzene in the presence of a palladium catalyst and a base.

  • Synthesis of the Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

  • Formation of the Ester Linkage: : The final step involves the esterification of the biphenyl-4-yl intermediate with the benzoxazole derivative. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, particularly its interactions with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the materials science industry, the compound could be used in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its aromatic structure may contribute to the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The biphenyl and benzoxazole moieties could facilitate binding to hydrophobic pockets in proteins, while the ester linkage might undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate: Similar structure but with a benzothiazole ring instead of benzoxazole.

    2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzimidazol-2-ylsulfanyl)acetate: Contains a benzimidazole ring.

    2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)propanoate: Similar structure with a propanoate ester instead of acetate.

Uniqueness

The presence of both biphenyl and benzoxazole rings in 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate provides a unique combination of structural features that can influence its chemical reactivity and biological activity. This dual aromatic system can enhance its ability to interact with various targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C23H17NO4S/c25-20(18-12-10-17(11-13-18)16-6-2-1-3-7-16)14-27-22(26)15-29-23-24-19-8-4-5-9-21(19)28-23/h1-13H,14-15H2

InChI Key

VQWSMQVRXXDHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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